Theaflavin 3'-O-gallate Exhibits Intermediate α-Amylase Inhibition: Positioned Between Di-Gallate and Non-Gallate Forms
In a direct comparative study of human pancreatic α-amylase inhibition, theaflavin 3'-O-gallate (TF3'G) demonstrated an inhibitory potency that is intermediate within the theaflavin series. Its activity exceeds that of the non-galloylated theaflavin (TF) but is lower than that of the di-galloylated theaflavin-3,3'-di-O-gallate (TF33'DG). This establishes TF3'G as a distinct, mid-tier inhibitor in this assay, not interchangeable with either the least or most potent analog. [1]
| Evidence Dimension | Inhibitory potency against human pancreatic α-Amylase (rank order) |
|---|---|
| Target Compound Data | Rank order: 2nd of 4 |
| Comparator Or Baseline | TF33'DG (1st), TF3G (3rd), TF (4th) |
| Quantified Difference | Potency intermediate; significantly higher than TF, lower than TF33'DG |
| Conditions | In vitro human pancreatic α-amylase assay |
Why This Matters
This rank-order positioning enables researchers to select TF3'G specifically when an intermediate level of α-amylase inhibition is required, avoiding the strong inhibition of TF33'DG or the weak effect of TF.
- [1] Glisan SL, Grove KA, Yennawar NH, Lambert JD. Elucidation of structural difference in theaflavins for modulation of starch digestion. Journal of Functional Foods. 2013;5(4):2024-2029. View Source
